Epitope Validation Provenance: Tumor Regression-Associated TIL Origin vs. In Vitro Priming-Derived Epitopes
gp100 (619-627) was identified from TIL1383, a CTL clone derived from tumor-infiltrating lymphocytes whose adoptive transfer was associated with in vivo tumor regression (p = 0.0048 for correlation between gp100 recognition and clinical response) [1]. In contrast, three of six subdominant gp100 epitopes tested by Tsai et al. (1997) were identified solely through in vitro priming of lymphocytes from normal volunteers and were not recognized in the natural immune response of melanoma patients [2]. This establishes a clinically relevant provenance for gp100 (619-627) that is absent for in vitro-primed epitopes. The epitope was among five gp100 epitopes determined to have intermediate HLA-A2.1 binding affinity, a property shared with the clinically validated epitopes gp100:209-217 and gp100:280-288 [1].
| Evidence Dimension | Clinical correlation of epitope with tumor regression (adoptive TIL transfer) |
|---|---|
| Target Compound Data | gp100 (619-627) recognized by TIL1383; gp100 recognition by administered TIL significantly correlated with tumor regression (p = 0.0048, Fisher's exact test) |
| Comparator Or Baseline | Subdominant gp100 epitopes identified by in vitro priming: not associated with natural anti-tumor immune response in melanoma patients (Tsai et al., 1997) |
| Quantified Difference | Qualitative difference: TIL-derived (clinically correlated) vs. in vitro priming-derived (no documented clinical correlation) |
| Conditions | Adoptive TIL therapy in metastatic melanoma patients (Kawakami et al., 1995); in vitro DC-based priming with IL-7/IL-10 (Tsai et al., 1997) |
Why This Matters
Procurement of gp100 (619-627) provides a peptide whose epitope identity was established in a clinically validated TIL context rather than artificial in vitro priming, supporting translational relevance in immunotherapy research.
- [1] Kawakami Y, Eliyahu S, Jennings C, Sakaguchi K, Kang X, Southwood S, Robbins PF, Sette A, Appella E, Rosenberg SA. Recognition of multiple epitopes in the human melanoma antigen gp100 by tumor-infiltrating T lymphocytes associated with in vivo tumor regression. J Immunol. 1995;154(8):3961-3968. PMID: 7706734. View Source
- [2] Tsai V, Southwood S, Sidney J, Sakaguchi K, Kawakami Y, Appella E, Sette A, Celis E. Identification of subdominant CTL epitopes of the GP100 melanoma-associated tumor antigen by primary in vitro immunization with peptide-pulsed dendritic cells. J Immunol. 1997;158(4):1796-1802. PMID: 9029118. View Source
